1-([1,1'-Biphenyl]-4-ylmethyl)azocane
Description
Properties
Molecular Formula |
C20H25N |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-[(4-phenylphenyl)methyl]azocane |
InChI |
InChI=1S/C20H25N/c1-2-7-15-21(16-8-3-1)17-18-11-13-20(14-12-18)19-9-5-4-6-10-19/h4-6,9-14H,1-3,7-8,15-17H2 |
InChI Key |
BTDKOFMWYIXWST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-([1,1'-Biphenyl]-4-ylmethyl)azocane
Biphenyl Core Synthesis
Suzuki–Miyaura Cross-Coupling
The biphenyl moiety is efficiently constructed by coupling arylboronic acids with aryl halides under palladium catalysis. A representative reaction involves:
| Component | Example | Quantity | Conditions |
|---|---|---|---|
| Arylboronic acid | Phenylboronic acid | 1.0 mmol | Pd(dba)2 catalyst, 100 °C |
| Aryl halide | 4-bromobenzyl chloride | 1.2 mmol | Dimethylacetamide solvent |
| Base | Potassium phosphate (K3PO4·3H2O) | 3.0 mmol | Stirred under N2 atmosphere |
| Ligand | Triphenylphosphine or similar | 0.04 mmol | 16–20 h reaction time |
The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps, yielding 4-(bromomethyl)biphenyl intermediates with high purity after chromatographic purification.
Alternative Synthetic Routes
Reductive Amination
An alternative approach involves reductive amination of 4-formylbiphenyl with azocane:
- Step 1 : Synthesis of 4-formylbiphenyl via oxidation or formylation of biphenyl derivatives.
- Step 2 : Reaction of 4-formylbiphenyl with azocane in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary amine.
This method offers a direct route to the target compound without the need for halide intermediates.
Reaction Data and Yields
Mechanistic Insights
- Suzuki–Miyaura coupling proceeds via palladium(0) catalysis involving oxidative addition of the aryl halide, transmetallation with arylboronic acid, and reductive elimination to form the biphenyl bond.
- Nucleophilic substitution with azocane involves the lone pair on nitrogen attacking the benzylic bromide carbon, displacing bromide and forming the C–N bond.
- Reductive amination involves imine formation between azocane and aldehyde, followed by reduction to the amine.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki–Miyaura + Nucleophilic Substitution | Arylboronic acid, 4-bromobenzyl chloride, azocane, Pd catalyst, DBU | 100 °C (coupling), 50 °C (substitution), 12–20 h | 70–85 | Modular, high yield, scalable | Requires multiple steps |
| Reductive Amination | 4-Formylbiphenyl, azocane, reducing agent | Room temp to 50 °C, mild conditions | 65–80 | Direct amine formation | Sensitive to reducing agent choice |
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-ylmethyl)azocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens, and appropriate solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-ylmethyl)azocane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-ylmethyl)azocane involves its interaction with molecular targets and pathways. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the azocane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds sharing the biphenylmethyl motif or nitrogen-containing heterocycles, as detailed in the evidence.
Key Observations :
- Substituent Impact : The biphenylmethyl group is a common feature in enzyme inhibitors (e.g., MurA inhibitors ) and SCRAs , suggesting its role in hydrophobic interactions.
Pharmacological and Functional Comparisons
- Enzyme Inhibition : N1-([1,1'-Biphenyl]-4-ylmethyl)malonamide (2d) demonstrates potent MurA inhibition (IC₅₀ ~0.5 µM) and antibacterial activity against Staphylococcus aureus . Azocane derivatives with similar biphenyl groups may target analogous enzymes but require empirical validation.
- Receptor Binding: SCRAs like Cumyl-BPHMICA leverage the biphenylmethyl group for cannabinoid receptor affinity. Azocane’s larger ring may alter binding kinetics compared to indole-based scaffolds.
- Metabolic Stability : Piperazine derivatives (e.g., ) often exhibit improved solubility due to polar acetic acid substituents, whereas azocane’s lipophilicity may limit bioavailability without additional polar groups.
Q & A
Q. What are the primary synthetic methodologies for 1-([1,1'-Biphenyl]-4-ylmethyl)azocane, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-component condensation reactions. For example, biphenylmethyl derivatives are formed using alkylation or nucleophilic substitution, with yields influenced by catalysts (e.g., Pd/Cu for cross-coupling) and solvent polarity. Purification often involves column chromatography with gradients of ethyl acetate/hexane .
Table 1: Representative Synthesis Conditions
| Substrate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Biphenyl-4-ylmethyl bromide | Piperidine derivatives, DMF, 80°C | 76–88 | |
| Azocane intermediates | NaBH₄ reduction, THF/MeOH | 65–78 |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To verify substitution patterns on the biphenyl and azocane moieties.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- IR Spectroscopy : To confirm functional groups (e.g., C-N stretching in azocane) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in enzyme inhibition or cytotoxicity data may arise from assay conditions (e.g., pH, co-solvents) or structural isomerism. Strategies include:
Q. What experimental designs improve the pharmacokinetic profile of this compound derivatives?
Key approaches:
- Structural Modifications : Introduce polar groups (e.g., carboxylates) to enhance solubility while retaining target affinity .
- Prodrug Strategies : Mask hydrophobic groups with enzymatically cleavable moieties (e.g., ester prodrugs) .
Table 2: Pharmacokinetic Optimization Strategies
| Modification | Effect on Solubility | Bioavailability Impact | Reference |
|---|---|---|---|
| Piperidine-3-carboxylic acid substitution | ↑ Aqueous solubility | Improved tissue penetration | |
| PEGylation | ↑ Plasma stability | Extended half-life |
Q. How can computational methods guide the design of analogs with enhanced target specificity?
- Molecular Dynamics (MD) Simulations : Predict conformational stability of ligand-receptor complexes.
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .
Methodological Considerations
- Handling Toxicity : highlights reproductive toxicity in biphenylmethyl derivatives. Use in vivo models (e.g., zebrafish embryos) to assess safety margins early in development .
- Data Reproducibility : Ensure synthetic protocols specify reagent purity (e.g., ≥99% for critical intermediates) and reaction atmosphere (e.g., N₂ for moisture-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
